
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol is an organic compound with the molecular formula C₁₀H₁₈O₃ It is a hydroperoxide derivative of a terpenoid, characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon chain with multiple double bonds and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol typically involves the hydroperoxidation of 3,7-dimethylocta-1,5-dien-3-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxide group. Common reagents used in this process include hydrogen peroxide (H₂O₂) and catalysts such as acids or transition metal complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroperoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable oxygen-containing compounds.
Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol involves its ability to undergo redox reactions, which can influence various biochemical pathways. The hydroperoxy group can generate reactive oxygen species (ROS) that interact with cellular components, leading to oxidative stress or signaling events. The compound’s molecular targets may include enzymes, receptors, and other proteins involved in cellular metabolism and regulation.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-1,5-dien-3-ol: A precursor in the synthesis of 7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol.
3,7-Dimethylocta-1,5-dien-7-ol: Another hydroperoxide derivative with similar structural features.
3,7-Dimethylocta-1,5-dien-3,7-diol: A diol compound with two hydroxyl groups.
Uniqueness
This compound is unique due to its specific hydroperoxy group placement, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its significance compared to similar compounds.
Propiedades
Número CAS |
510768-18-0 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)8-6-7-9(2,3)13-12/h5-7,11-12H,1,8H2,2-4H3 |
Clave InChI |
KPPNFQDHKXOGMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CCC(C)(C=C)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

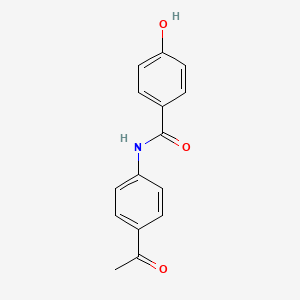
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)

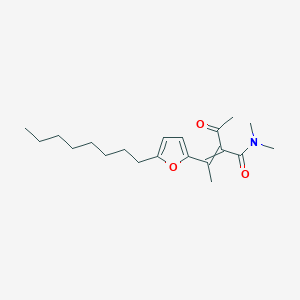
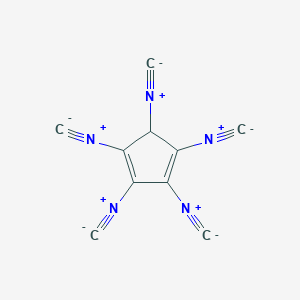
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
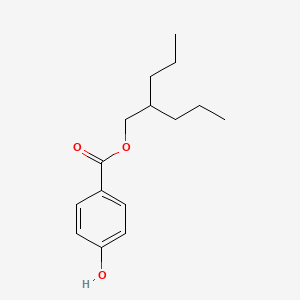
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
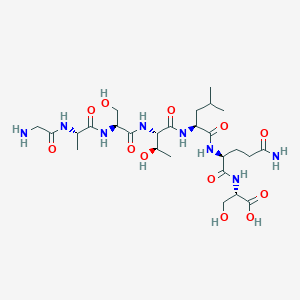
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)
